S-40503

Description

Overview of Androgen Receptor (AR) Signaling and Ligand-Dependent Regulation

The androgen receptor (AR) is a ligand-activated nuclear transcription factor belonging to the steroid hormone receptor family. mdpi.com It plays a critical role in the development and maintenance of male sexual characteristics, as well as influencing various tissues in both males and females, including muscle, bone, and the prostate. mdpi.comnih.govwikipedia.orgnih.gov

AR signaling is primarily mediated through a classical genomic pathway. Upon binding to an androgenic ligand, such as testosterone (B1683101) or dihydrotestosterone (B1667394) (DHT), the AR undergoes a conformational change, dissociates from heat-shock proteins, translocates to the cell nucleus, and forms dimers. wikipedia.orgfrontiersin.org These AR dimers then bind to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby regulating their transcription. mdpi.comwikipedia.orgfrontiersin.org This transcriptional regulation ultimately leads to the synthesis of proteins that mediate the diverse effects of androgens in different tissues. wikipedia.org

In addition to the classical genomic pathway, AR can also utilize non-classical, non-genomic mechanisms of signal transduction. nih.govfrontiersin.org These rapid effects occur independently of gene transcription and protein synthesis and involve the modulation of cytoplasmic or cell membrane-bound regulatory proteins. nih.govfrontiersin.org Androgen binding to cytoplasmic AR can interact with signaling proteins, leading to rapid changes in cell function, such as alterations in ion transport. wikipedia.org These non-genomic interactions can also indirectly influence gene transcription by affecting other transcription factors. wikipedia.org The specific cellular and tissue context, including the presence and levels of coactivators and corepressors, influences the outcome of AR activation and contributes to tissue-specific responses. nih.govnih.gov

Evolution of Nonsteroidal Androgen Receptor Ligands

The understanding and manipulation of AR signaling have evolved significantly, leading to the development of various AR ligands. Historically, steroidal androgens, based on the testosterone molecule, were among the first compounds used to target the AR, with development efforts dating back to the 1940s. nih.gov Examples include methyltestosterone (B1676486) and oxandrolone. mdpi.com However, the use of these non-selective steroidal androgens is limited by their widespread effects and associated side effects. wikipedia.orgwikipedia.org

The discovery of nonsteroidal AR ligands marked a significant advancement. The first class of nonsteroidal antiandrogens, such as flutamide (B1673489) and bicalutamide (B1683754), emerged in the 1980s as antagonists that block AR by competitive binding. mdpi.comnih.govresearchgate.net These nonsteroidal compounds offered advantages in terms of AR specificity and pharmacokinetic properties compared to some steroidal compounds. nih.govresearchgate.netoup.com

More recently, research efforts have focused on developing nonsteroidal compounds that can act as AR agonists but with improved tissue selectivity. This pursuit led to the concept and development of Selective Androgen Receptor Modulators (SARMs). nih.govnih.gov The modern era of nonsteroidal SARMs was significantly influenced by independent research efforts that aimed to create derivatives with higher in vitro activity, selective in vivo pharmacological activity, and better pharmacokinetic profiles. nih.govnih.gov

Classification and General Characteristics of Selective Androgen Receptor Modulators (SARMs)

SARMs are classified based on their ability to selectively modulate AR activity in different tissues. This tissue selectivity is a key characteristic that distinguishes them from traditional androgens. wikipedia.orgwikipedia.orgusada.org While not all SARMs are nonsteroidal in structure, the majority of compounds currently under investigation are nonsteroidal. wikipedia.org

The selectivity of SARMs is thought to arise from their unique interactions with the AR, which can lead to different conformational changes compared to non-selective agonists like DHT. wikipedia.orgnih.gov These distinct conformations can influence the recruitment of coactivator and corepressor proteins in a tissue-dependent manner, resulting in differential gene regulation and thus tissue-specific anabolic effects. wikipedia.orgnih.govnih.gov In tissues where coactivators are in abundance, such as muscle and bone, SARMs can act as agonists, promoting anabolic effects. wikipedia.orgnih.gov In other tissues, like the prostate, SARMs may exhibit partial agonist or even antagonist activity, thereby minimizing unwanted androgenic side effects. wikipedia.orgnih.gov

General characteristics of SARMs include their ability to be administered orally and their potential to increase muscle mass and bone mineral density. usada.orgnih.govnih.gov The development of SARMs aims to provide the anabolic benefits of androgens with a reduced risk of adverse effects on the prostate and cardiovascular system. nih.gov

Historical Development and Significance of S-40503 as a Prototype SARM

This compound is an investigational selective androgen receptor modulator developed by the Japanese company Kaken Pharmaceuticals. wikipedia.orgnih.govdrugbank.com Its development was primarily aimed at the treatment of osteoporosis. wikipedia.orgnih.govdrugbank.com this compound emerged as a novel nonsteroidal AR binder during the efforts to develop selective androgen receptor modulators. researchgate.netresearchgate.net

Research on this compound demonstrated its preferential binding to the AR with nanomolar affinity compared to other nuclear receptors. researchgate.netresearchgate.net In preclinical studies using orchiectomized (ORX) rats, a model for osteoporosis, this compound administration for four weeks resulted in increased bone mineral density (BMD) of the femur and increased weight of the levator ani muscle, comparable to the effects of DHT. researchgate.netresearchgate.netresearchgate.net Crucially, unlike DHT, this compound did not cause a significant increase in prostate weight at the tested doses. researchgate.netresearchgate.netresearchgate.net Further studies in ovariectomized (OVX) rats, a model for postmenopausal osteoporosis, showed that this compound significantly increased BMD and biomechanical strength of femoral cortical bone. researchgate.netresearchgate.net The increase in periosteal mineral apposition rate indicated a direct bone formation activity of this compound. researchgate.netresearchgate.netjst.go.jp

These findings, demonstrating a dissociation between anabolic effects on bone and muscle and reduced impact on the prostate, established this compound as a prototype SARM. researchgate.netresearchgate.netjst.go.jpsemanticscholar.org Its unique tissue selectivity, particularly its high potency for bone formation with lower impact on sex accessory tissues, highlighted the potential of this new class of compounds. researchgate.netresearchgate.netjst.go.jp While this compound itself may have limitations such as a relatively short half-life and lower bioavailability, its promising initial studies have positioned it as a lead compound for the development of novel SARM derivatives with potentially improved pharmacological properties. wikipedia.org

Preclinical Findings on this compound in Rat Models

| Model System | Treatment Duration | Key Findings | Comparison to DHT | Source |

| Orchiectomized (ORX) rats | 4 weeks | Increased femoral BMD and levator ani muscle weight. researchgate.netresearchgate.netresearchgate.net | Comparable increases in BMD and muscle weight, but significantly reduced prostate enlargement. researchgate.netresearchgate.netresearchgate.net | researchgate.netresearchgate.netresearchgate.net |

| Ovariectomized (OVX) rats | 2 months | Significantly increased femoral BMD and biomechanical strength. researchgate.netresearchgate.net | Estrogen did not show similar effects. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| Immobilized ORX rats | Not specified | Marked increase in tibial cortical bone BMD without significant muscle action. researchgate.netresearchgate.netjst.go.jp | Not directly compared in this specific finding. | researchgate.netresearchgate.netjst.go.jp |

These detailed research findings underscore the significance of this compound as an early example of a SARM demonstrating tissue-selective anabolic effects.

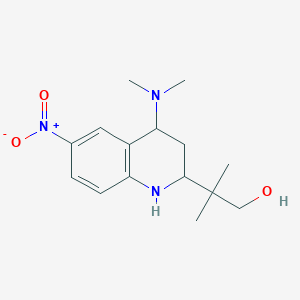

Structure

2D Structure

3D Structure

Properties

CAS No. |

404920-28-1 |

|---|---|

Molecular Formula |

C15H23N3O3 |

Molecular Weight |

293.36 g/mol |

IUPAC Name |

2-[(2S,4S)-4-(dimethylamino)-6-nitro-1,2,3,4-tetrahydroquinolin-2-yl]-2-methylpropan-1-ol |

InChI |

InChI=1S/C15H23N3O3/c1-15(2,9-19)14-8-13(17(3)4)11-7-10(18(20)21)5-6-12(11)16-14/h5-7,13-14,16,19H,8-9H2,1-4H3/t13-,14-/m0/s1 |

InChI Key |

YNYAUBNZRZVNLX-KBPBESRZSA-N |

Isomeric SMILES |

CC(C)(CO)[C@@H]1C[C@@H](C2=C(N1)C=CC(=C2)[N+](=O)[O-])N(C)C |

Canonical SMILES |

CC(C)(CO)C1CC(C2=C(N1)C=CC(=C2)[N+](=O)[O-])N(C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

S 40503 S-40503 S40503 |

Origin of Product |

United States |

Molecular and Cellular Pharmacology of S 40503

Androgen Receptor Binding Affinity and Specificity

S-40503 functions as an androgen receptor binder. jst.go.jpnih.gov Studies have shown that the compound preferentially binds to the AR with nanomolar affinity when evaluated against a panel of nuclear receptors. researchgate.netjst.go.jpnih.gov This indicates a high affinity for the AR compared to other nuclear receptors.

Competitive Nuclear Receptor Binding Studies

Competitive nuclear receptor binding studies have been performed to assess the binding profile of this compound. researchgate.netscispace.com These assays typically involve competing the test compound (this compound) with a labeled native hormone (such as tritiated dihydrotestosterone (B1667394), ³H-DHT) for binding sites on the androgen receptor. oup.com The concentration of the test chemical required to displace half of the specific binding of the labeled hormone (IC₅₀) or the relative binding affinity (ratio of IC₅₀s) can be determined from these studies. oup.com While specific quantitative data like Ki values were mentioned as being assessed in competitive binding studies, the precise numerical values were not available in the provided search results. scispace.com

Comparative Analysis with Endogenous Androgens and Other Ligands

Comparative analysis has been conducted to evaluate the activity of this compound relative to endogenous androgens, particularly 5α-dihydrotestosterone (DHT), a potent natural nonaromatizable steroid. researchgate.netjst.go.jpnih.gov In in vivo studies in orchiectomized (ORX) rats, this compound administration increased bone mineral density (BMD) of the femur and the weight of the levator ani muscle as markedly as DHT. researchgate.netjst.go.jpnih.gov However, this compound did not elevate prostate weight over the normal level at any tested doses, in contrast to DHT administration which caused a significant increase in prostate weight. researchgate.netjst.go.jpnih.govresearchgate.net This reduced virilizing activity compared to DHT highlights the selective nature of this compound. researchgate.netresearchgate.net The compound has been demonstrated to show a diminished virilizing activity under physiological conditions. researchgate.net

Another ligand mentioned in the context of binding studies is bicalutamide (B1683754), a nonsteroidal antiandrogen. scispace.commims.com this compound has been compared to bicalutamide in terms of its nuclear receptor binding profile. scispace.com

The following table summarizes the comparative in vivo effects of this compound and DHT on tissue weights in rats, illustrating the differential activity:

| Treatment Group (Rat Model) | Prostate Weight | Levator Ani Muscle Weight |

| Untreated ORX Rats | Low | Low |

| DHT Treated ORX Rats | Increased (~1.5-fold vs normal) researchgate.netnih.govresearchgate.net | Increased (as markedly as this compound) researchgate.netjst.go.jpnih.gov |

| This compound Treated ORX Rats | Not elevated over normal researchgate.netjst.go.jpnih.govresearchgate.net | Increased (as markedly as DHT) researchgate.netjst.go.jpnih.gov |

| Normal Rats + DHT (10 mg/kg) | Significantly increased researchgate.net | Significantly increased researchgate.net |

| Normal Rats + this compound (30 mg/kg) | No changes researchgate.net | Prominent increase researchgate.net |

Note: Data derived from comparative in vivo studies in rats, reflecting tissue-level responses indicative of cellular activity.

Ligand-Induced Androgen Receptor Conformational Dynamics

Upon ligand binding, the androgen receptor undergoes conformational changes. nih.govoup.com These changes are crucial for the receptor's subsequent actions, including dimerization, nuclear translocation, DNA binding, and interaction with coregulatory proteins. nih.gov Different ligands, including SARMs, can induce distinct conformational changes in the AR. oup.comnih.gov These differential modulations of AR structure, particularly at co-factor recruitment sites like the activation function-1 (AF-1) and activation function-2 (AF-2) domains, are thought to contribute to the selective activity observed with SARMs. nih.gov The maximal activity of the AR is often associated with a ligand promoting interaction between the N- and C-terminal domains (N/C interaction). nih.gov While specific details on how this compound influences AR conformational dynamics were not explicitly detailed in the provided results, its classification as a SARM implies it induces a conformation that favors anabolic activity in bone and muscle while minimizing effects in the prostate.

Differential Coregulator Recruitment and Transcriptional Modulation

A key mechanism underlying the tissue selectivity of SARMs like this compound is their ability to differentially recruit coregulator proteins to the ligand-bound AR. researchgate.netnih.govnih.govamegroups.cn Upon binding of a ligand, the AR complex interacts with DNA sequences (androgen response elements, AREs) or other proteins in the regulatory regions of target genes. nih.govnih.gov This interaction facilitates the recruitment of transcriptional cofactors, including coactivators (such as p160 proteins like SRC-1, CBP, TRAP, and ARAs) and corepressors, as well as general transcription factors. researchgate.netnih.govnih.govamegroups.cn

The specific set of coregulators recruited can vary depending on the ligand, the cell type, and the genetic context, leading to differential modulation of gene expression. researchgate.netnih.govamegroups.cn Tissue-specific differences in the expression patterns and availability of these coregulatory components contribute significantly to the varied effects of SARM-AR complexes across different tissues. amegroups.cn Differential recruitment of coregulators, such as SRC-1, has been reported to play a critical role in determining tissue-selective transcriptional regulation. researchgate.net By selectively influencing the recruitment of coactivators and corepressors, this compound can activate anabolic pathways in bone and muscle while having less effect on androgen-responsive genes in the prostate.

Intracellular Signaling Cascades Associated with this compound Activity

Intracellular signaling cascades play a crucial role in mediating the effects of AR ligands. nih.govnih.gov These pathways can be activated by extracellular stimuli, including hormones, and involve a network of proteins that transduce signals into intracellular responses. uky.edujci.org AR ligands can impact various signaling pathways, and the specific pathways affected can vary depending on the cell type and context. nih.gov

Cellular processes, from ligand sensitization to gene translation, are dependent on the intracellular levels and activity of components within signaling pathways. nih.gov These events can lead to post-translational modifications of the receptor and other proteins, such as phosphorylation, sumoylation, and ubiquitination, which are important for receptor function. nih.gov Intracellular kinases and phosphatases, as well as growth factors, can influence the genomic, non-genomic, and ligand-independent activation of the AR. nih.gov

While the specific intracellular signaling cascades directly activated or modulated by this compound were not extensively detailed in the provided search results, the general principle for AR ligands and SARMs is that they can influence pathways such as the PI3K-Akt pathway or MAPK cascades, which are known to be involved in cellular growth, differentiation, and survival. nih.govjci.orggoogle.com The tissue-selective effects of this compound suggest that it may differentially impact these signaling pathways in bone and muscle cells compared to prostate cells.

In Vitro Cellular Activity

Studies evaluating the in vitro cellular activity of this compound have been conducted, primarily focusing on its interaction with the androgen receptor in cell-free systems or cell cultures for binding analysis. researchgate.netscispace.comoup.comoup.com These competitive binding assays, often utilizing cell-free receptor preparations, provide information on the compound's affinity for the AR. oup.comthermofisher.com

Effects on Androgen-Responsive Gene Expression in Cell Lines

Selective androgen receptor modulators like this compound exert their effects by binding to the androgen receptor and modulating its transcriptional activity in a tissue-specific manner. oup.com While specific detailed data on this compound's effects on individual androgen-responsive genes in various cell lines were not extensively detailed in the provided snippets, the classification of this compound as a SARM implies that it differentially affects gene expression profiles in different cell types compared to traditional androgens like dihydrotestosterone (DHT). oup.com This differential modulation of gene expression is the basis for the tissue selectivity observed with SARMs. Studies evaluating AR ligands often utilize reporter gene assays in cell lines to assess their ability to activate or repress AR-mediated transcription. oup.com These assays can distinguish between agonist and antagonist activity, which can be tissue-specific for SARMs. oup.com

Impact on Osteoblast Cell Proliferation and Differentiation

Androgens are known to play important roles in bone metabolism, including increasing the rates of cellular proliferation and differentiation of osteoblasts. researchgate.netscispace.comnih.gov The presence of androgen receptors on osteoblasts supports a direct effect of androgens on these cells. researchgate.netnih.gov this compound has demonstrated bone anabolic effects in animal models of osteoporosis, significantly increasing bone mineral density and biomechanical strength of femoral cortical bone. researchgate.netjst.go.jpnih.gov This observed increase in bone formation activity in vivo suggests a positive impact of this compound on the cellular processes carried out by osteoblasts, likely promoting their proliferation, differentiation, and matrix production, consistent with the known effects of androgens on these cells. researchgate.netjst.go.jpnih.govnih.gov The increase in periosteal mineral apposition rate observed with this compound further indicates direct bone formation activity. researchgate.netnih.gov

Assessment of Androgenic and Anabolic Potential in Cell-Based Assays

The assessment of the androgenic and anabolic potential of compounds like this compound often involves a combination of in vitro cell-based assays and in vivo animal studies. Cell-based assays, such as competitive nuclear receptor binding studies and gene transactivation assays (reporter gene assays), are crucial for characterizing the interaction of a compound with the androgen receptor and its functional consequences. oup.comresearchgate.net this compound has been shown to preferentially bind to the androgen receptor with nanomolar affinity. researchgate.netjst.go.jpnih.gov While binding assays assess the ability to bind the receptor, gene transactivation assays are used to determine whether the compound acts as an agonist or antagonist and can reveal tissue-specific activity. oup.com

In animal models, this compound demonstrated anabolic effects, increasing the weight of the levator ani muscle (a classic measure of anabolic activity) as markedly as DHT in orchiectomized rats. researchgate.netjst.go.jpnih.gov Crucially, in these same studies, this compound did not cause enlargement of the prostate gland, even at doses where anabolic effects were observed. researchgate.netjst.go.jpnih.gov This dissociation between anabolic effects on muscle and bone and androgenic effects on the prostate in vivo is a hallmark of SARMs and indicates selective activity at the cellular level, where this compound likely acts as an agonist in muscle and bone cells while exhibiting reduced or antagonistic activity in prostate cells. wikipedia.orgresearchgate.netjst.go.jpnih.gov

Summary of Observed Cellular/Tissue-Level Effects

| Effect | Tissue/Cell Type Implied | Relation to AR Modulation | Source(s) |

| Increased Bone Mineral Density | Osteoblasts | Stimulation of bone formation processes | researchgate.netjst.go.jpnih.gov |

| Increased Biomechanical Bone Strength | Osteoblasts | Enhanced matrix production and mineralization | researchgate.netjst.go.jpnih.gov |

| Increased Periosteal Mineral Apposition Rate | Osteoblasts | Direct promotion of bone formation | researchgate.netnih.gov |

| Increased Levator Ani Muscle Weight | Muscle Cells | Anabolic effect via AR agonism | researchgate.netjst.go.jpnih.gov |

| No Prostate Enlargement | Prostate Cells | Reduced or antagonistic activity via AR modulation | wikipedia.orgresearchgate.netjst.go.jpnih.gov |

Preclinical Efficacy and Tissue Selectivity in Animal Models

Evaluation in Osteoporosis Models

S-40503 has been evaluated in rodent models of osteoporosis to assess its potential as a therapeutic agent for this bone disease. wikipedia.orgnih.govresearchgate.netmdpi.comjst.go.jpnih.govresearchgate.net

Effects on Bone Mineral Density (BMD) in Ovariectomized and Orchiectomized Rodents

Studies in ORX rats have shown that administration of this compound for a period of 4 weeks led to increases in femoral BMD that were comparable to those observed with dihydrotestosterone (B1667394) (DHT). nih.govjst.go.jp Similarly, in OVX rats treated for 2 months, this compound significantly increased the BMD of femoral cortical bone. nih.govresearchgate.net These findings suggest that this compound can effectively improve BMD in animal models of both male and female hormone-deficient osteoporosis.

Here is a summary of BMD effects:

| Model | Treatment Duration | Bone Measured | Effect on BMD | Comparison to Control/Comparator | Source |

| ORX Rats | 4 weeks | Femur | Increased markedly | As marked as DHT | nih.govjst.go.jp |

| OVX Rats | 2 months | Femoral Cortical | Significantly increased | Increased compared to estrogen | nih.govresearchgate.net |

| Immobilized ORX Rats | Not specified | Tibial Cortical | Marked increase | Without actions on surrounding muscle tissue | nih.govresearchgate.net |

Impact on Femoral Cortical Bone Biomechanical Strength

Beyond just increasing bone mass, this compound has also been shown to enhance the structural integrity of bone. In OVX rats, treatment with this compound significantly increased the biomechanical strength of femoral cortical bone. nih.govresearchgate.net This is a crucial aspect for an osteoporosis treatment, as improved bone strength directly relates to a reduced risk of fractures. Compared to estrogen, which is an anti-bone resorptive hormone, this compound demonstrated an increase in biomechanical strength. nih.govresearchgate.net

Summary of biomechanical strength effects:

| Model | Treatment Duration | Bone Measured | Effect on Biomechanical Strength | Comparison to Control/Comparator | Source |

| OVX Rats | 2 months | Femoral Cortical | Significantly increased | Increased compared to estrogen | nih.govresearchgate.net |

Analysis of Periosteal Mineral Apposition Rate (MAR) as an Indicator of Direct Bone Formation

The increase in BMD and biomechanical strength observed with this compound treatment is attributed, at least in part, to direct bone formation. Analysis of periosteal mineral apposition rate (MAR) in the femur of treated animals revealed an increase, indicating that this compound stimulates the formation of new bone on the outer surface of the cortex. nih.govresearchgate.netresearchgate.net This direct anabolic effect on bone formation differentiates it from agents that primarily work by inhibiting bone resorption. nih.govresearchgate.netresearchgate.net

Differentiation from Anti-resorptive Agents

This compound's mechanism of action in bone appears to be distinct from that of anti-resorptive agents like estrogen or bisphosphonates. nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netfrontiersin.org While anti-resorptive drugs primarily reduce bone breakdown, this compound promotes bone formation, as evidenced by the increased periosteal MAR. nih.govresearchgate.netresearchgate.net Studies in OVX rats showed that this compound increased BMD and biomechanical strength, whereas estrogen, an anti-resorptive hormone, did not increase these parameters to the same extent. nih.govresearchgate.netnih.gov This suggests that this compound has a direct anabolic effect on bone, contributing to increased bone mass and strength through new bone formation. researchgate.netnih.gov

Myoanabolic Activity Assessment

In addition to its effects on bone, the myoanabolic activity of this compound, or its ability to promote muscle growth, has also been assessed in animal models. wikipedia.orgmedkoo.comnih.govresearchgate.netnih.govnih.govscience.gov

Effects on Levator Ani Muscle Weight

The levator ani muscle, an androgen-responsive muscle, is commonly used as a marker for assessing the anabolic effects of androgens and SARMs. wikipedia.orgnih.govresearchgate.netjst.go.jpscience.govresearchgate.netwikipedia.orgscience.gov In ORX rats treated with this compound for 4 weeks, the weight of the levator ani muscle increased as markedly as with DHT treatment. nih.govjst.go.jp This indicates that this compound possesses myoanabolic activity in this specific muscle. However, studies also suggest a degree of tissue selectivity, with less impact on sex accessory tissues like the prostate compared to DHT. wikipedia.orgnih.govjst.go.jp

Summary of levator ani muscle weight effects:

| Model | Treatment Duration | Muscle Measured | Effect on Muscle Weight | Comparison to Control/Comparator | Source |

| ORX Rats | 4 weeks | Levator Ani | Increased markedly | As marked as DHT | nih.govjst.go.jp |

Comparative Anabolic Potency in Skeletal Muscle

Studies in orchiectomized (ORX) rats have evaluated the anabolic effects of this compound on skeletal muscle, often using the levator ani muscle as a marker due to its androgen dependence. nih.govoup.comnih.gov Administration of this compound to ORX rats for a period, such as 4 weeks, resulted in an increase in the weight of the levator ani muscle. jst.go.jpnih.govresearchgate.net This increase was reported to be as marked as that observed with dihydrotestosterone (DHT), a potent natural androgen. jst.go.jpnih.govresearchgate.net At a dose of 30 mg/kg, this compound induced significant increases in levator ani weight, reaching levels comparable to the sham-operated group. oup.comresearchgate.net In contrast, DHT at doses like 10 mg/kg also significantly increased levator ani weight, even exceeding that of sham-operated rats. oup.comresearchgate.net

This compound has also been shown to repress myostatin mRNA levels in skeletal muscle, similar to the effect of DHT. oup.com Myostatin is a negative regulator of skeletal muscle growth, suggesting a mechanism by which this compound promotes muscle mass. oup.com

While this compound demonstrated anabolic activity on muscle, some comparisons with other SARMs suggest variations in potency. For instance, another SARM, S-4, was reported to be more potent than this compound in increasing levator ani muscle weight. nih.gov

Prostatic Tissue Sparing Evaluation

A key characteristic of SARMs is their reduced impact on prostatic tissue compared to traditional androgens. wikipedia.orgnih.gov Preclinical studies with this compound have specifically assessed its effects on prostate weight and morphology in animal models.

Assessment of Prostatic Weight and Morphology in Animal Models

In orchiectomized rats, this compound administration did not elevate prostate weight over the normal levels observed in intact animals, even at various tested doses. jst.go.jpnih.govresearchgate.net For example, after 4 weeks of treatment in ORX rats, prostate weight was not increased beyond normal levels. jst.go.jpnih.gov Similarly, a 4-week treatment of normal rats with this compound showed no enlargement of the prostate, further indicating reduced virilizing activity. jst.go.jpnih.govresearchgate.net

Dose-response studies in ORX rats showed that while prostate weight increased dose-dependently with this compound starting from 10 mg/kg, it reached a plateau at 30 mg/kg, reaching approximately 75% of the sham group's prostate weight. researchgate.net Histological examination of prostates from this compound-treated rats did not reveal abnormal changes such as hyperplasia or neoplastic growth of the epithelium. researchgate.net

However, one study noted that when this compound was administered to castrated rats for a longer period (8 weeks), prostate weight was restored to the level of the control group, suggesting that the prostate-sparing effect might be less pronounced with extended exposure compared to shorter treatment durations. nih.gov

Comparison of Prostatic Impact with Dihydrotestosterone (DHT)

Comparisons between this compound and DHT in animal models consistently highlight the significantly reduced impact of this compound on the prostate. jst.go.jpnih.govoup.comresearchgate.netresearchgate.netresearchgate.net In orchiectomized rats, DHT administration caused a substantial increase in prostate weight, approximately 1.5-fold greater than the normal level. jst.go.jpnih.govresearchgate.net In contrast, this compound did not cause such an elevation. jst.go.jpnih.govresearchgate.net

In normal rats with intact endogenous androgens, DHT administration significantly increased both prostate and levator ani weights. researchgate.net However, this compound treatment at a dose (30 mg/kg) that prominently increased levator ani weight did not produce any changes in the prostate. researchgate.net This further supports the diminished virilizing activity of this compound compared to DHT under physiological conditions. researchgate.net

Studies also compared the dose-response profiles of this compound and DHT, finding that this compound showed a different profile with a less pronounced effect on prostate weight compared to its anabolic effects on bone and muscle. researchgate.net Furthermore, while DHT dose-dependently increased prostate-specific antigen (PSA) mRNA levels in ORX rats, this compound treatment did not cause changes in PSA mRNA levels, indicating a lack of stimulatory effect on this androgen-responsive marker in the prostate. oup.com

These findings collectively demonstrate that this compound exhibits a significantly lower propensity to stimulate prostatic growth and activity compared to DHT in preclinical animal models.

Investigations in Specific Disease Models (Preclinical)

Beyond its evaluation in general models of androgen deficiency, this compound has been investigated in preclinical models relevant to specific disease states, particularly those involving bone and muscle.

Bone-Related Pathologies beyond Osteoporosis

While primarily developed for osteoporosis, preclinical studies have indicated this compound's direct bone formation activity. jst.go.jpnih.gov In ovariectomized (OVX) rats, a model for postmenopausal osteoporosis, this compound significantly increased the bone mineral density (BMD) and biomechanical strength of femoral cortical bone. jst.go.jpnih.gov This effect was observed even in immobilized ORX rats, where this compound treatment led to a marked increase in tibial cortical bone BMD without affecting the surrounding muscle tissue, suggesting a direct osteoanabolic effect independent of muscle mass enhancement. jst.go.jpnih.govresearchgate.net The increase in periosteal mineral apposition rate (MAR) in the femur of treated rats further supports the direct bone formation activity of this compound. jst.go.jpnih.gov

These findings suggest potential applicability of this compound in bone-related conditions characterized by impaired bone formation, although specific investigations in pathologies explicitly "beyond osteoporosis" were not detailed in the provided information.

Muscle Wasting Syndromes

Preclinical studies have explored the potential of SARMs, including this compound, in addressing muscle wasting syndromes. Muscle wasting is a common feature in various chronic diseases, including cancer cachexia, sarcopenia, and chronic gastrointestinal diseases. lupinepublishers.comhs-nb.deaurorascientific.com Androgens are known to increase muscle mass and strength, making AR a desirable therapeutic target for these conditions. nih.gov

As discussed in Section 3.2.2, this compound has demonstrated anabolic activity on skeletal muscle in ORX rat models, increasing the weight of the levator ani muscle. jst.go.jpnih.govoup.comresearchgate.netresearchgate.net This anabolic effect suggests potential utility in conditions characterized by muscle loss. While the provided information specifically details the muscle anabolic effects in ORX rats as a general model of androgen deficiency, it aligns with the broader rationale for investigating SARMs in muscle wasting syndromes. nih.gov The ability of SARMs to promote muscle growth without significant prostatic effects makes them attractive candidates for treating muscle wasting in populations where androgen administration might be contraindicated or associated with undesirable side effects. wikipedia.orgnih.govlupinepublishers.com

However, specific detailed research findings on this compound in explicit preclinical models of various muscle wasting syndromes (e.g., cancer cachexia, Duchenne muscular dystrophy as mentioned in the broader context of SARMs) were not extensively provided in the search results. The evidence primarily focuses on its anabolic effects in the general ORX rat model as an indicator of potential benefit in such conditions.

Table: Comparative Effects of this compound and DHT in Orchiectomized Rats

| Endpoint | This compound (e.g., 30 mg/kg) | DHT (e.g., 10 mg/kg) |

| Levator Ani Weight | Increased (Markedly) | Increased (Markedly) |

| Prostate Weight | Not Elevated over Normal | Increased (~1.5-fold) |

| Femoral BMD | Increased (Markedly) | Increased (Markedly) |

| Periosteal MAR | Increased | Not specified |

| Prostatic PSA mRNA | No Change | Increased |

Structure Activity Relationships Sar and Chemical Modifications of S 40503 Analogs

Identification of Key Structural Moieties for AR Binding and Selectivity

Research into nonsteroidal SARMs, including the THQ derivatives like S-40503, has focused on identifying the structural features critical for high-affinity AR binding and the differential activation of the receptor in various tissues. This compound itself is reported to bind preferentially to the AR with nanomolar affinity researchgate.netresearchgate.net.

Studies on various nonsteroidal SARMs have highlighted the importance of specific functional groups and their positions on the core scaffold for AR interaction. For instance, in aryl propionamide (B166681) SARMs, the ether linkage and substitution patterns on the B-ring are crucial for agonist activity lupinepublishers.com. The cyano or nitro group in hydantoin (B18101) derivatives has been shown to interact with specific amino acid residues (Q711 and R752) in the AR binding pocket lupinepublishers.com. While detailed, specific SAR data for every moiety of this compound is not extensively publicly available, the general principles derived from related nonsteroidal SARMs based on similar scaffolds (such as bicyclic and tricyclic structures) are applicable nih.gov. These studies indicate that modifications to the core ring system and appended groups can influence binding affinity, efficacy (agonist or antagonist activity), and the recruitment of co-regulator proteins, which is a proposed mechanism for tissue selectivity nih.govcambridge.org. Kaken's work on THQ derivatives involved exploring different substitution patterns on the THQ ring to optimize AR binding nih.gov.

Optimization Strategies for Enhanced Tissue Selectivity

A primary goal in the design of SARMs is to achieve enhanced tissue selectivity, promoting anabolic effects in bone and muscle while minimizing androgenic effects in tissues like the prostate wikipedia.orgnih.gov. This compound has demonstrated promising tissue selectivity in preclinical studies, showing significant increases in bone mineral density (BMD) and levator ani muscle weight in orchiectomized rats, comparable to dihydrotestosterone (B1667394) (DHT), but with significantly less effect on prostate weight researchgate.netresearchgate.netresearchgate.net. At certain doses, this compound showed anabolic effects primarily on bone tissue wikipedia.org.

Optimization strategies for tissue selectivity in SARM development, including for analogs of this compound, involve modifying the chemical structure to influence how the SARM-AR complex interacts with tissue-specific co-regulator proteins nih.govcambridge.org. The differential recruitment of these co-regulators in different tissues is believed to be a key mechanism underlying the selective actions of SARMs nih.govcambridge.org. Additionally, factors such as tissue-specific expression of the AR itself, or enzymes like 5α-reductase and aromatase, might play a role in the observed selectivity, although the extent of their contribution varies depending on the specific SARM nih.govnih.gov.

For this compound, its unique dose-response profile compared to DHT, showing a dissociation between anabolic effects on bone and muscle versus virilizing effects on the prostate, highlights its tissue selectivity researchgate.net. This suggests that structural features of this compound are optimized to favor anabolic pathways over androgenic ones.

Characterization of Derivatives with Modified Pharmacological Profiles

The exploration of this compound analogs involves synthesizing derivatives with modifications to the core structure and side chains to alter their pharmacological profiles. These modifications can aim to improve potency, enhance tissue selectivity, modify pharmacokinetic properties (like oral bioavailability and half-life), or fine-tune the balance between agonist and antagonist activity in different tissues.

While specific detailed data on a wide range of this compound derivatives and their precise modified pharmacological profiles is not extensively detailed in the public domain beyond the characterization of this compound itself, the general approach in SARM research involves systematically altering parts of the molecule and evaluating the resulting changes in AR binding affinity, transcriptional activity in different cell lines (representing target and non-target tissues), and in vivo effects in animal models nih.govnih.govresearchgate.net. The goal is to identify analogs with superior properties, such as a wider therapeutic window or enhanced selectivity for a particular tissue (e.g., bone over muscle, or vice versa, depending on the intended application). The fact that this compound was selected for in vivo studies suggests it was a leading compound identified from a series of related THQ analogs synthesized by Kaken Pharmaceuticals nih.gov.

Computational Chemistry and Molecular Modeling Approaches in SARM Design

Computational chemistry and molecular modeling play a significant role in the design and optimization of SARMs, including efforts related to compounds like this compound researchgate.netuniurb.it. These approaches can provide insights into the interaction between SARMs and the androgen receptor at the molecular level, guiding the synthesis of novel analogs with desired properties researchgate.netuniurb.it.

Techniques such as molecular docking are used to predict how a SARM molecule might fit into the AR ligand-binding pocket and to estimate the binding affinity uniurb.itunipr.it. Molecular dynamics simulations can provide information about the stability of the SARM-AR complex and the conformational changes that occur upon binding, which are relevant to understanding how SARMs differentially recruit co-regulators uniurb.it. Quantitative Structure-Activity Relationship (QSAR) modeling involves building mathematical models that correlate structural features of a series of compounds with their biological activity, allowing for the prediction of the activity of new, unsynthesized analogs researchgate.netuniurb.it.

Mechanistic Basis of Tissue Selectivity for S 40503

Role of Ligand-Specific AR Conformation in Tissue-Differential Activity

Ligand binding to the androgen receptor's ligand-binding domain (LBD) induces conformational changes in the receptor cambridge.org. For selective androgen receptor modulators like S-40503, the specific conformation induced upon binding is believed to be distinct from that induced by endogenous androgens such as DHT cambridge.orgnih.gov. This unique SARM-bound AR conformation can modulate the surface topology of the LBD, subsequently influencing protein-protein interactions between the AR and various co-regulatory proteins involved in transcriptional activation or cytosolic signaling pathways cambridge.org. Different SARMs can induce different conformational changes, leading to varied interactions with cofactors and thus differential activity across tissues cambridge.orgoup.com. While the protein fold of the SARM-bound AR may be similar to that of steroidal and non-steroidal SARMs, the precise ligand-receptor interaction dictates the agonist or antagonist activity in a given tissue cambridge.orgnih.gov. This suggests that the specific structure of this compound dictates a conformation that favors anabolic activity in bone while limiting androgenic effects in the prostate jst.go.jpnih.gov.

Contributions of Tissue-Specific Cofactor Expression to this compound Action

The androgen receptor is widely expressed in both reproductive and non-reproductive tissues amegroups.orgnih.gov. However, the array and concentration of cofactors required to modulate AR activity vary significantly between tissues amegroups.orgnih.govoup.com. These co-regulatory proteins, which include coactivators and corepressors, interact with the ligand-bound AR and influence its transcriptional activity nih.govoup.com. The tissue-specific expression patterns of these cofactors play a crucial role in determining the nature and extent of the response to AR ligands cambridge.orgamegroups.orgnih.govoup.com. For this compound, its selective anabolic effects in bone with reduced impact on sex accessory tissues are likely influenced by the specific repertoire of coactivators and corepressors present in bone tissue compared to, for instance, the prostate jst.go.jpnih.govoup.com. The SARM-AR complex formed with this compound may preferentially recruit coactivators abundant in bone, promoting anabolic gene expression, while showing reduced interaction with cofactors prevalent in prostate tissue that mediate typical androgenic responses nih.govoup.com.

Potential Influence of Local Steroidogenic and Metabolic Enzymes on this compound Activity

The activity of endogenous androgens like testosterone (B1683101) is significantly influenced by tissue-specific enzymes such as 5α-reductase and aromatase, which convert testosterone into more potent androgens (like DHT in the prostate) or estrogens, respectively nih.govcaldic.com. Non-steroidal SARMs like this compound are generally not substrates for these enzymes cambridge.orgnih.govcaldic.com. This lack of metabolic conversion can contribute to their tissue selectivity cambridge.orgnih.govcaldic.com. For example, in tissues like the prostate where 5α-reductase is highly active and converts testosterone to the more potent DHT, a non-steroidal SARM that is not a substrate for this enzyme would not be similarly potentiated, potentially leading to a reduced effect compared to tissues where such metabolic activation does not occur nih.govcaldic.com. While specific data on the metabolism of this compound by these enzymes is not extensively detailed in the provided sources, the general principle that non-steroidal SARMs avoid such conversions is a recognized factor in the tissue selectivity of this class of compounds cambridge.orgnih.gov. This enzymatic stability of this compound could contribute to its lower impact on the prostate compared to endogenous androgens jst.go.jpnih.gov.

Detailed Research Findings:

Studies in orchiectomized (ORX) rats compared the effects of this compound and DHT on various tissues. The following table summarizes key findings:

| Treatment Group (4 weeks) | Femur BMD (% increase vs. control) | Levator Ani Muscle Weight (% increase vs. control) | Prostate Weight (% increase vs. control) |

| Control | - | - | - |

| DHT | Markedly increased | Markedly increased | ~150% nih.gov |

| This compound | Markedly increased nih.gov | Markedly increased nih.gov | Not elevated over normal nih.gov |

This data illustrates the comparable anabolic effects of this compound and DHT on bone and muscle, alongside the significantly reduced impact of this compound on prostate weight, highlighting its tissue selectivity nih.gov.

Comparative Preclinical Pharmacological Landscape

S-40503 in Relation to Other Nonsteroidal SARMs (e.g., S-1, S-4, LGD-series, RAD-series)

This compound is one among several nonsteroidal SARMs that have been explored for their tissue-selective anabolic properties. Other notable SARMs include S-1, S-4 (Andarine), compounds from the LGD-series (e.g., LGD-4033), and the RAD-series (e.g., RAD140). wikipedia.orgwikipedia.orgwikipedia.org These compounds generally aim to stimulate androgen receptors in muscle and bone while avoiding significant activity in tissues like the prostate. wikipedia.orgwikipedia.org

Comparative Efficacy in Bone and Muscle Models

Preclinical studies in animal models have demonstrated the anabolic effects of this compound on both bone and muscle tissue. In orchiectomized (ORX) rats, a model for osteoporosis and muscle wasting, this compound administration for four weeks significantly increased femoral bone mineral density (BMD) and the weight of the levator ani muscle, a muscle commonly used as an indicator of androgenic activity. jst.go.jpnih.gov The increases in femoral BMD and levator ani weight were comparable to those observed with dihydrotestosterone (B1667394) (DHT) treatment in the same model. jst.go.jpnih.gov

Further studies in ovariectomized (OVX) rats, a model for postmenopausal osteoporosis, showed that this compound treatment for two months significantly increased the BMD and biomechanical strength of femoral cortical bone. jst.go.jpnih.gov This effect on bone formation was distinct from that of estrogen, an anti-bone resorptive hormone, which did not show similar increases in these parameters. jst.go.jpnih.gov The direct bone formation activity of this compound was evidenced by an increase in the periosteal mineral apposition rate of the femur. jst.go.jpnih.gov Notably, the osteoanabolic effect of this compound in immobilized ORX rats was observed as a marked increase in tibial cortical bone BMD without significant effects on the surrounding muscle tissue, suggesting a direct action on bone independent of muscle mass enhancement. jst.go.jpnih.gov

Other SARMs have also shown efficacy in bone and muscle models. For instance, studies with S-4 in ovariectomized rats demonstrated its ability to maintain bone mass and strength comparable to intact controls and showed greater efficacy than DHT in preventing bone loss. nih.govlakeheadu.ca LGD-2226 has also been shown to increase bone mass and strength in rats after 16 weeks of treatment. nih.gov RAD140 has been investigated for its potential to increase muscle mass and bone mineral density in rodent models. lakeheadu.ca Ostarine (GTx-024) has also been shown to significantly increase bone mineral density and volume in a menopausal osteoporosis rat model at intermediate and high doses. lakeheadu.ca In a Phase II clinical trial, GTx-024 demonstrated a dose-dependent increase in total lean body mass in older men and women with cachexia, accompanied by improved stair climb performance. lakeheadu.ca

The comparative efficacy data suggest that SARMs, including this compound, possess potent anabolic effects on both bone and muscle in preclinical models, with variations in their specific profiles and potencies compared to each other.

Comparative Prostatic Sparing Effects

A key characteristic differentiating SARMs from traditional steroidal androgens is their reduced impact on prostatic tissue. Preclinical studies with this compound in ORX rats showed that while it increased femoral BMD and levator ani muscle weight comparably to DHT, the prostate weight was not elevated over the normal range at any tested dose. jst.go.jpnih.gov This indicated a reduced virilizing activity compared to DHT, which caused a significant increase in prostate weight. jst.go.jpnih.gov Four-week treatment of normal rats with this compound also showed no enlargement of the prostate. jst.go.jpnih.gov Although one study in castrated rats administered this compound for 8 weeks reported prostate weight being restored to the level of the control, suggesting full androgenic agonist activity in this specific context nih.gov, other findings emphasize the significantly reduced virilizing activity compared to DHT jst.go.jpnih.govresearchgate.net. Histological examination of prostates in this compound-treated rats did not reveal abnormal changes such as hyperplasia or neoplastic growth of the epithelium. researchgate.net

Other SARMs have also demonstrated prostatic sparing effects, although the degree can vary. S-4 has been reported to have antagonistic or low intrinsic activity in the prostate, which could be beneficial for conditions like benign prostatic hyperplasia (BPH). lupinepublishers.com LGD-4033 has shown partially agonistic or antagonistic effects in the prostate gland in preclinical studies. wikipedia.org RAD140 is described as acting as an antagonist in the prostate, blocking AR activation and proliferation. nih.gov These comparative findings highlight the differential tissue selectivity profiles among various SARMs, with this compound showing a notable lack of prostatic enlargement in several preclinical assessments.

Distinctions from Steroidal Androgens (e.g., Testosterone (B1683101), DHT) in Preclinical Contexts

This compound and other SARMs are distinguished from steroidal androgens like testosterone and DHT by their selective action on androgen receptors. wikipedia.org While steroidal androgens activate androgen receptors ubiquitously throughout the body, leading to both anabolic and androgenic effects, SARMs are designed to preferentially stimulate anabolic pathways in bone and muscle while having reduced activity in androgenic tissues such as the prostate and sebaceous glands. wikipedia.orgamegroups.org

One key difference lies in their metabolism. Unlike testosterone, which can be converted to DHT by 5α-reductase in certain tissues (like the prostate) and to estrogen by aromatase, SARMs like this compound are not substrates for these enzymes. nih.govamegroups.org The high expression of 5α-reductase in the prostate, but very low levels in bone and muscle, contributes to DHT's significant role in prostate growth. nih.gov The inability of SARMs to be 5α-reduced is considered a logical explanation for at least some of their tissue selectivity and reduced risk of prostatic hyperplasia compared to testosterone. nih.govamegroups.org Similarly, the lack of aromatization of SARMs means their effects are solely mediated through AR binding, without the additional influence of estrogen in tissues where testosterone would be converted. nih.gov

Preclinical studies comparing this compound directly with DHT in ORX rats demonstrated that while both compounds increased femoral BMD and levator ani muscle weight, only DHT caused a significant increase in prostate weight. jst.go.jpnih.gov This highlights the tissue selectivity of this compound compared to the less selective action of DHT. The reduced virilizing activity of this compound was clearly evident in normal rats, where 4-week treatment did not lead to prostate enlargement, in contrast to the potential effects of unselective androgens. wikipedia.orgjst.go.jp

Development of this compound as a Lead Compound for Novel SARM Generation

This compound was successfully generated as a novel nonsteroidal androgen receptor binder with the aim of developing selective androgen receptor modulators. jst.go.jpnih.govresearchgate.net Its preclinical profile, demonstrating potent bone anabolic effects with reduced virilizing activity, positioned it as a prototype for SARMs exhibiting unique tissue selectivity. jst.go.jpnih.gov

While this compound itself was developed for the treatment of osteoporosis, it is thought that it may be more likely utilized as a lead compound for the development of novel derivatives. wikipedia.org The goal of developing such derivatives would be to potentially retain the desirable bone anabolic effects while addressing potential limitations such as in vivo half-life and bioavailability. wikipedia.org The successful generation and characterization of this compound have contributed to the understanding of SARM pharmacology and provided a structural basis for the design and synthesis of next-generation SARMs with potentially improved properties. The development of other SARMs, such as Andarine (S-4) from bicalutamide (B1683754), also illustrates the use of existing compounds as lead structures for SARM discovery. wikipedia.org

Advanced Research Methodologies and Future Directions

Contemporary In Vitro Systems for SARM Evaluation (e.g., Organoids, 3D Cultures)

Contemporary in vitro systems, such as organoids and three-dimensional (3D) cell cultures, represent valuable tools for evaluating the tissue-specific effects and mechanisms of action of SARMs like S-40503. While traditional two-dimensional cell cultures have provided foundational insights, 3D models and organoids can better recapitulate the complex cellular architecture, cell-cell interactions, and physiological responses observed in native tissues.

Research into SARM metabolism has utilized in vitro systems like human liver microsomes and S9 fractions to identify metabolic pathways and metabolites. researchgate.netnih.govmdpi.com In vitro experiments using prostate cancer cell lines have also been employed to analyze the activity of SARM antagonists. plos.org The application of more advanced in vitro models, such as organ-on-a-chip systems, has been suggested to provide a more comprehensive understanding of SARM metabolism. nih.gov

For this compound and other SARMs, future research could leverage bone organoids or 3D bone cell cultures to precisely assess the compound's direct effects on osteoblast differentiation, activity, and matrix mineralization in a more physiologically relevant environment. Similarly, muscle tissue models could be used to investigate its impact on myogenesis and protein synthesis. These systems could help to further elucidate the molecular pathways selectively modulated by this compound in target tissues and differentiate its effects from those in non-target tissues, complementing findings from in vivo studies.

Advanced Imaging Techniques for Assessing Bone Anabolism in Preclinical Models

Advanced imaging techniques are crucial for quantitatively assessing the anabolic effects of this compound and other SARMs on bone structure and density in preclinical models. Studies evaluating the bone effects of SARMs in rodents commonly employ techniques that provide detailed information on bone mineral density (BMD), bone volume, and structural integrity.

Dual Energy X-ray Absorptiometry (DEXA) is a widely used technique to measure BMD and body composition (lean mass and fat mass) in small animals, providing a standard method for assessing changes in bone mass over time in response to SARM treatment. nih.govscintica.comoup.comresearchgate.net Peripheral quantitative computed tomography (pQCT) offers cross-sectional analysis of bone, allowing for the assessment of total and cortical BMD, bone area, and cortical thickness at specific sites like the femur. nih.gov Microcomputed tomography (micro-CT) provides high-resolution 3D images of bone architecture, enabling detailed analysis of trabecular and cortical bone morphology, including parameters like bone volume fraction, trabecular number, thickness, and separation. mdpi.comimavita.com Biomechanical testing, such as three-point bending analysis, is performed on excised bones to determine structural strength and material properties, providing functional endpoints to complement the densitometric and architectural data. nih.govresearchgate.net

In preclinical studies of this compound, these techniques have been instrumental in demonstrating its ability to increase femoral BMD and enhance the biomechanical strength of cortical bone in rat models of osteoporosis. wikipedia.orgnih.govresearchgate.netresearchgate.netresearchgate.net The observed increase in periosteal mineral apposition rate, assessed through techniques like dynamic histomorphometry, further indicates a direct stimulation of bone formation by this compound. researchgate.netresearchgate.net Future studies could utilize these and other advanced imaging modalities, such as SPECT/CT, to provide even more comprehensive and longitudinal assessments of bone turnover and adaptation in response to this compound or its derivatives. imavita.com

Proteomic and Transcriptomic Profiling of this compound-Treated Tissues

Proteomic and transcriptomic profiling, collectively known as "omics" technologies, offer powerful approaches to investigate the global molecular changes induced by this compound in target tissues. These high-throughput techniques allow for the simultaneous analysis of protein abundance (proteomics) and gene expression levels (transcriptomics), providing insights into the complex biological pathways modulated by SARM activation. nih.govnih.gov

Applying proteomic profiling to tissues treated with this compound, such as bone and muscle, could help identify the specific proteins and signaling cascades that are up- or down-regulated in response to SARM binding. This could reveal key protein mediators of this compound's anabolic effects on bone formation and its more limited effects on muscle mass at lower doses. Similarly, transcriptomic analysis could identify the genes whose expression is altered by this compound, providing a comprehensive view of the transcriptional programs driving its tissue-selective actions. nih.gov

While "omics" technologies are increasingly applied in biological research to understand drug mechanisms and identify biomarkers, including in the context of androgen receptor modulation and muscle-wasting conditions, specific proteomic or transcriptomic studies on this compound treated tissues were not detailed in the provided search results. nih.govbiorxiv.orgomicsdi.org Future research employing these techniques could provide a deeper mechanistic understanding of how this compound selectively promotes bone anabolism and could potentially identify novel biomarkers of response or tissue selectivity.

Elucidation of Complete Pharmacokinetic Profiles of this compound and its Derivatives

A thorough understanding of the pharmacokinetic profile of this compound is essential for its development as a therapeutic agent. Pharmacokinetics describes how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body, influencing its concentration at target sites and the duration of its effects. Studies on the pharmacokinetics of various SARMs have been conducted to characterize their absorption, bioavailability, metabolism, and elimination half-lives. researchgate.netnih.govmdpi.comnih.govdiva-portal.orgnih.gov These studies often involve techniques like liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the parent compound and its metabolites in biological samples such as plasma and urine. mdpi.comdiva-portal.orgnih.gov

While this compound is reported to be orally available, a complete and detailed pharmacokinetic profile, including specific data on its metabolism pathways, half-life in different species, and excretion routes, was not extensively provided in the search results. nih.gov Studies on other SARMs indicate that they can be metabolized rapidly and extensively, with hydroxylation and glucuronidation being common metabolic pathways. researchgate.netnih.govdiva-portal.orgresearchgate.net

Given that this compound is considered a prototype and potentially a lead compound for the development of novel derivatives, a comprehensive pharmacokinetic evaluation of this compound and any derived compounds is crucial. wikipedia.orgnih.gov Future research should aim to fully elucidate the ADME properties of this compound and its derivatives to optimize dosing strategies, predict potential drug interactions, and understand how variations in metabolism might influence efficacy and safety. This would involve detailed in vivo pharmacokinetic studies in relevant animal models and potentially in humans, utilizing advanced analytical techniques.

Therapeutic Potential of this compound-Derived Compounds for Androgen Receptor-Mediated Disorders

The preclinical data on this compound highlight its potential therapeutic application, particularly in conditions characterized by bone loss. The development of this compound-derived compounds with potentially improved pharmacokinetic profiles or enhanced tissue selectivity could expand the therapeutic utility for a range of androgen receptor-mediated disorders. wikipedia.orgnih.gov

Osteoporosis and Bone Fragility

Osteoporosis is a major focus for this compound due to its demonstrated bone anabolic effects in preclinical models. wikipedia.orgnih.govresearchgate.netresearchgate.netresearchgate.net Unlike some existing osteoporosis treatments that primarily reduce bone resorption, SARMs like this compound have shown the capacity to directly stimulate bone formation, leading to increases in bone mineral density and improved biomechanical strength. researchgate.netresearchgate.netwikipedia.orgsciepub.com The observed bone selectivity of this compound and the lack of significant virilizing effects in animal studies suggest its potential suitability for treating osteoporosis in both men and women, addressing a significant unmet medical need, especially in postmenopausal women who are often contraindicated for traditional androgen therapy. wikipedia.org Future research with this compound or its optimized derivatives would continue to explore their efficacy in various osteoporosis models and investigate long-term effects on fracture risk.

Muscle Wasting Conditions

Muscle wasting conditions, including sarcopenia, cachexia, and muscular dystrophy, are characterized by a loss of skeletal muscle mass and function, leading to weakness and impaired quality of life. sciepub.com Androgens play a crucial role in maintaining muscle mass, and SARMs are being investigated as potential therapies for these disorders due to their anabolic effects on muscle. wikipedia.orgsciepub.comamegroups.orgmltj.onlineuspharmacist.comnih.govwikipedia.org

While this compound demonstrated a preference for bone anabolism at lower doses, higher doses in animal studies did show effects on muscle growth. wikipedia.orgresearchgate.net This suggests that this compound or derived compounds, potentially with modifications to enhance muscle selectivity while retaining favorable bone properties, could hold therapeutic potential for muscle wasting conditions. Research into other SARMs has shown promise in increasing lean body mass in clinical trials, although improving muscle strength has proven more challenging. wikipedia.orgsciepub.comwikipedia.org Future studies could explore the dose-response relationship of this compound and its derivatives on muscle parameters in various preclinical models of muscle wasting and investigate the underlying mechanisms of muscle anabolism. The goal would be to develop compounds that can effectively increase muscle mass and improve physical function with a favorable safety profile.

Challenges and Opportunities in SARM Development for Tissue-Specific Therapeutic Applications

The primary goal in developing SARMs is to achieve a high degree of tissue selectivity, maximizing beneficial anabolic effects in target tissues such as bone and muscle while avoiding or minimizing androgenic effects in non-target tissues like the prostate and sex accessory tissues. wikipedia.orgjst.go.jpnih.gov This selectivity is crucial for therapeutic applications, particularly in conditions like osteoporosis and muscle wasting, where the benefits of androgen receptor activation are desired without the associated virilizing side effects. wikipedia.orgnih.gov

One of the key opportunities presented by SARMs like this compound lies in their potential to offer a better side effect profile compared to traditional androgen therapies. amegroups.org Preclinical studies with this compound in rat models of osteoporosis demonstrated a marked increase in bone mineral density (BMD) and biomechanical strength of femoral cortical bone. jst.go.jpnih.gov Notably, this compound showed potent bone formation activity. jst.go.jpnih.gov

However, achieving absolute tissue specificity remains a challenge in SARM development. While this compound exhibited reduced virilizing activity compared to dihydrotestosterone (B1667394) (DHT), with no enlargement of the prostate observed in studies at tested doses, it did show anabolic activities on both bone and muscle at certain doses. nih.govresearchgate.netresearchgate.net Specifically, in orchiectomized rats, this compound increased femoral BMD and levator ani muscle weight. researchgate.netresearchgate.net This indicates that while this compound demonstrates a degree of tissue selectivity, particularly in sparing the prostate, achieving effects solely on one tissue (e.g., bone without muscle) can be dose-dependent and may still present a challenge. wikipedia.orgresearchgate.net

The mechanism underlying the tissue-specific action of SARMs is complex and not yet fully elucidated. amegroups.orgnih.gov It is thought to involve variable recruitment of cofactors by the SARM-androgen receptor complex, as well as tissue-dependent differences in androgen receptor expression patterns and the local regulatory environment. amegroups.org Further research into these mechanisms is an ongoing opportunity to design SARMs with even greater precision in their tissue-specific effects.

Another challenge in the development of SARMs, including this compound, can be related to pharmacokinetic properties such as in vivo half-life and bioavailability. wikipedia.org While this compound showed promising initial results, further development might require the generation of novel derivatives with improved pharmacokinetic profiles for potential human use. wikipedia.org

Despite these challenges, the development of SARMs like this compound offers significant opportunities for treating conditions that could benefit from targeted anabolic effects. The potential to treat osteoporosis in both men and women without the virilizing side effects associated with traditional androgens is a major advantage. wikipedia.orgnih.gov Furthermore, SARMs hold promise for treating muscle wasting associated with various chronic conditions. amegroups.org

The research findings on this compound highlight its potential as a prototype for SARMs with unique tissue selectivity, particularly its high potency for bone formation and lower impact on sex accessory tissues. jst.go.jpnih.gov

Preclinical Findings on this compound Tissue Effects

| Tissue | Effect of this compound (compared to vehicle in ORX rats) | Effect of DHT (compared to vehicle in ORX rats) |

| Femoral BMD | Significantly Increased researchgate.netresearchgate.net | Markedly Increased researchgate.netresearchgate.net |

| Levator Ani Weight | Increased researchgate.netresearchgate.net | Markedly Increased researchgate.netresearchgate.net |

| Prostate Weight | Not elevated over normal at any doses tested nih.govresearchgate.netresearchgate.net | About 1.5-fold increase nih.govresearchgate.net |

Note: Data derived from studies in orchiectomized (ORX) rats. researchgate.netresearchgate.net

The data presented in the table illustrates the differential effects of this compound compared to DHT on key tissues in preclinical models, underscoring the tissue selectivity profile of this compound. researchgate.netresearchgate.net

The ongoing research in SARM development, building upon compounds like this compound, continues to explore strategies to enhance tissue specificity, improve pharmacokinetic properties, and fully understand the complex molecular mechanisms governing their selective actions. amegroups.orgnih.govcambridge.org

Q & A

Q. What are the key biochemical properties of S-40503, and how are they characterized in preclinical studies?

this compound (C₁₅H₂₃N₃O₃, MW 293.36) is a selective androgen receptor modulator (SARM) requiring characterization via nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry to confirm purity and structural integrity. Stability testing under varying temperatures (-20°C for powder, -80°C for solvent) is critical to avoid degradation . Researchers should validate batch-to-batch consistency using these methods to ensure experimental reproducibility.

Q. How should researchers design initial in vitro experiments to evaluate this compound's receptor binding affinity?

Begin with competitive binding assays using androgen receptor (AR)-expressing cell lines. Include positive controls (e.g., dihydrotestosterone) and negative controls (vehicle-only). Dose-response curves should quantify IC₅₀ values, while specificity is assessed via off-target screening (e.g., glucocorticoid or progesterone receptors). Refer to frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to align objectives with measurable endpoints .

Q. What are the best practices for storing and handling this compound to maintain experimental validity?

Store lyophilized powder at -20°C (stable for 3 years) and dissolved formulations at -80°C (1-year stability). Avoid freeze-thaw cycles. Use inert solvents like dimethyl sulfoxide (DMSO) for solubility testing, and validate concentration via UV-Vis spectroscopy before each assay .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's efficacy data across different animal models?

Contradictions may arise from interspecies metabolic differences or AR isoform variations. Conduct pharmacokinetic/pharmacodynamic (PK/PD) profiling to compare bioavailability, half-life, and metabolite profiles. Use transcriptomic analysis (RNA-seq) to identify AR pathway activation disparities. Cross-validate findings with orthogonal assays (e.g., Western blot for protein expression) .

Q. What methodological strategies optimize this compound's tissue selectivity in vivo while minimizing systemic androgenic effects?

Employ tissue-specific AR knockout models to isolate this compound's action. Combine histopathology (e.g., prostate vs. muscle tissue analysis) with serum hormone profiling (testosterone, LH/FSH). Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize experiments that address mechanistic novelty .

Q. How should researchers address stability challenges when administering this compound in long-term studies?

Test degradation under physiological conditions (e.g., pH 7.4 buffer at 37°C) via HPLC-UV. For chronic dosing, consider encapsulation (liposomes) or prodrug modifications. Include stability data in supplementary materials to enhance reproducibility .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in heterogeneous cell populations?

Use mixed-effects models to account for inter-cell variability. Pair ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-dose comparisons. For single-cell RNA-seq data, apply dimensionality reduction (t-SNE, UMAP) and clustering to identify subpopulations with divergent AR responses .

Methodological and Ethical Considerations

Q. How can researchers ensure reproducibility when translating this compound findings from bench to bedside?

Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable): publish raw data (spectra, dose-response curves), detailed protocols (e.g., AR binding assay steps), and code for analysis pipelines. Use platforms like Zenodo for open-access sharing .

Q. What ethical guidelines apply to this compound studies involving animal or human-derived tissues?

Follow institutional review board (IRB) protocols for human tissue use (informed consent, anonymization). For animal studies, adhere to ARRIVE 2.0 guidelines, including power analysis to minimize subject numbers and transparent reporting of adverse events .

Q. How can systematic reviews improve the integration of this compound data into broader SARM research?

Conduct meta-analyses using PRISMA frameworks to synthesize efficacy/toxicity data across studies. Highlight knowledge gaps (e.g., long-term endocrine effects) using PICOS criteria (Participants, Interventions, Comparisons, Outcomes, Study Design) .

Tables for Quick Reference

| Parameter | This compound Specification | Reference |

|---|---|---|

| Molecular Formula | C₁₅H₂₃N₃O₃ | |

| Storage (Powder) | -20°C, 3 years | |

| Key Characterization | NMR, HPLC, Mass Spectrometry | |

| Ethical Framework | FINER, PICOT |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.